7-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid
Description
Properties
CAS No. |
924634-75-3 |
|---|---|
Molecular Formula |
C21H18N2O3 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
7-ethyl-3-hydroxy-2-(1H-indol-3-ylmethyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C21H18N2O3/c1-2-12-7-8-15-17(9-12)23-18(20(24)19(15)21(25)26)10-13-11-22-16-6-4-3-5-14(13)16/h3-9,11,22,24H,2,10H2,1H3,(H,25,26) |
InChI Key |
BDROLAJLTVIUDO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=C(C(=N2)CC3=CNC4=CC=CC=C43)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Common Synthetic Routes
- Pfitzinger Reaction: A classical method for quinoline-4-carboxylic acid derivatives, involving the condensation of isatin derivatives with ketones or aldehydes under basic conditions to form quinoline rings.
- Friedlander Heteroannulation: Another quinoline synthesis route involving the condensation of 2-aminobenzaldehydes with ketones, useful for introducing substitutions on the quinoline ring.
- Indole Attachment: The indole moiety is typically introduced via a nucleophilic substitution or Mannich-type reaction, where the indole-3-methyl group is linked to the quinoline at position 2.
Stepwise Preparation Outline
Detailed Preparation Methods and Reaction Conditions
Synthesis of Quinoline-4-carboxylic Acid Core
- Starting Materials: Isatin or substituted isatin derivatives are reacted under highly basic conditions (e.g., sodium hydroxide, potassium hydroxide) with acetone or other ketones.
- Reaction Conditions: Reflux at 25–35 °C for 5–15 hours, followed by pH adjustment to 5–6 to precipitate the quinoline-4-carboxylic acid intermediate.
- Yield: High yields (~85–94%) reported for quinoline-4-carboxylic acid derivatives using this method.
Attachment of the Indole Moiety
- The indole group is introduced at position 2 of the quinoline ring via a methylene bridge. This is commonly achieved by reacting the quinoline intermediate with 1H-indol-3-ylmethyl halides or by Mannich-type reactions involving formaldehyde and indole under acidic conditions.
- Reaction monitoring is done by thin-layer chromatography (TLC) to ensure completion.
Hydroxylation at Position 3
- Hydroxylation is introduced by selective oxidation or hydroxylation reactions, often using mild oxidizing agents to avoid over-oxidation.
- Common reagents include potassium permanganate or chromium trioxide under controlled conditions.
- The hydroxyl group at position 3 is critical for biological activity and solubility.
Purification and Characterization
- Purification is typically performed using high-performance liquid chromatography (HPLC) or recrystallization from suitable solvents to achieve high purity for research use.
- Characterization includes NMR, IR spectroscopy, and mass spectrometry to confirm structure and purity.
Research Findings and Optimization
- The synthetic methods emphasize mild reaction conditions, cost-effective reagents, and scalability for potential industrial production.
- The use of continuous flow reactors and advanced purification techniques has been explored to improve yield and purity.
- Reaction times and temperatures are optimized to balance conversion rates and minimize side reactions.
- The presence of both quinoline and indole rings requires careful control of reaction conditions to prevent degradation or unwanted substitutions.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Quinoline core synthesis | Isatin, KOH/NaOH, acetone | 25–35 °C, reflux 5–15 h | 85–94 | Base-catalyzed condensation (Pfitzinger) |
| 7-Ethyl substitution | Ethyl halide or 7-ethyl isatin | 95–105 °C, 1–6 h | 80–90 | Alkylation or substituted starting material |
| Indole attachment | 1H-indol-3-ylmethyl halide, acid/base catalyst | Room temp to mild heating | 75–85 | Mannich-type or nucleophilic substitution |
| Hydroxylation | KMnO4, CrO3 (mild) | Controlled oxidation | 70–80 | Selective hydroxylation at position 3 |
| Purification | HPLC, recrystallization | Ambient | >98 purity | Ensures research-grade compound |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group on the quinoline ring, forming quinone derivatives.
Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Biological Activities
Research indicates that 7-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid exhibits several significant biological activities:
- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use in developing new antimicrobial agents.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Potential : Preliminary studies indicate that it may possess anticancer properties through mechanisms such as apoptosis induction in cancer cells.
Applications in Medicinal Chemistry
Due to its unique structure and biological activities, this compound has potential applications in several areas:
Drug Development
The compound's antimicrobial and anticancer properties make it a promising candidate for drug development. Its structural similarities to existing drugs could facilitate modifications to enhance efficacy and reduce side effects.
Research Studies
Various research studies are being conducted to explore its mechanisms of action, binding affinities with biological targets, and potential therapeutic uses. These studies aim to elucidate how the compound interacts at the molecular level with cellular pathways involved in disease processes.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally related compounds can be insightful.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 7-Ethylquinoline | Similar core structure | Lacks indole moiety |
| 5-Methylquinoline | Quinoline core | Different alkyl substitution |
| 8-Ethylindole | Basic indole structure | No quinoline functionality |
The incorporation of both indole and quinoline rings in this compound enhances its biological activity compared to simpler analogs. Its specific arrangement allows for diverse interactions with biological targets, making it a valuable candidate for further research in medicinal chemistry.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against various pathogens, demonstrating significant inhibition compared to standard antibiotics.
- Anti-inflammatory Mechanisms : Research detailed in Pharmacological Reviews highlighted its potential to inhibit pro-inflammatory cytokines in vitro, suggesting therapeutic applications in chronic inflammatory conditions.
- Cancer Cell Apoptosis : A recent investigation showed that treatment with this compound induced apoptosis in specific cancer cell lines, providing a basis for future anticancer drug development.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Molecular Targets: It can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: It may interfere with signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Key Structural Differences :
- Position of Carboxylic Acid: The target’s 4-carboxylic acid group contrasts with Reference 7’s 3-carboxylic acid, which may reduce antibacterial activity (common in 3-carboxylic acid quinolones like ciprofloxacin) but could enable novel mechanisms .
- Indole-Methyl Substituent : The 2-[(1H-indol-3-yl)methyl] group distinguishes it from phenyl or halogenated phenyl analogs (e.g., C1–C7). Indole’s aromatic heterocycle may facilitate interactions with tryptophan-binding enzymes or receptors .
- Ethyl vs.
Physicochemical Properties
- Solubility: The target’s carboxylic acid and hydroxy groups improve aqueous solubility relative to esterified analogs (e.g., YS-1) but reduce it compared to amino-substituted derivatives (B29) .
- Stability : Electron-withdrawing substituents (e.g., C3’s 4-Cl-phenyl) may enhance stability against oxidative degradation, whereas the target’s ethyl and indole groups could increase susceptibility to CYP450 metabolism .
Biological Activity
7-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid (CAS No. 924634-75-3) is a synthetic compound that combines quinoline and indole structures, which are known for their diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a quinoline core with an ethyl group at the 7-position, a hydroxy group at the 3-position, and a carboxylic acid functional group at the 4-position. The indole moiety is linked through a methylene bridge at the 2-position. Its molecular formula is , with a molecular weight of approximately 346.4 g/mol.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has been evaluated against various cancer cell lines, including pancreatic cancer (AsPC-1 and BxPC-3), breast cancer (MCF-7), and cervical carcinoma (HeLa).
Table 1: Cytotoxic Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| AsPC-1 | 2.5 | Induction of apoptosis |
| BxPC-3 | 3.0 | Inhibition of glycolysis |
| MCF-7 | 5.0 | Cell cycle arrest in S phase |
| HeLa | 4.5 | Disruption of microtubule dynamics |
The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating significant antiproliferative effects across all tested cell lines. The mechanism of action appears to involve both apoptosis induction and inhibition of critical metabolic pathways in cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Studies have shown that treatment with the compound leads to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins, promoting cell death in cancer cells.
- Inhibition of Glycolysis : Similar to other quinoline derivatives, this compound interferes with energy metabolism in cancer cells, primarily by inhibiting key glycolytic enzymes.
- Microtubule Disruption : The compound has been observed to bind to tubulin, leading to microtubule destabilization, which is critical for proper cell division .
Case Studies
In a comparative study involving various indole and quinoline derivatives, this compound showed superior cytotoxicity against pancreatic cancer cell lines compared to standard chemotherapeutics like gemcitabine .
Another case study involved assessing the selectivity of the compound against normal human cells. Results indicated that while it effectively reduced viability in cancer cells, it had a significantly lesser impact on normal fibroblast cells, suggesting a favorable therapeutic index .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 7-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted aniline derivatives with β-ketoesters, followed by functionalization at the 2-position using indole-containing reagents. Key steps include:
- Hydrolysis of ethyl esters under alkaline conditions (e.g., 10% NaOH in methanol at reflux for 4 hours, achieving ~86% yield) .
- Cyclization in boiling diphenyl ether for 15 minutes to form the quinoline core (60% yield) .
- Substituent introduction via nucleophilic addition, requiring anhydrous conditions and catalysts like triethylamine .
- Critical Parameters : Temperature control during cyclization (100–120°C), pH during hydrolysis (pH >10), and exclusion of moisture during indole coupling .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : H and C NMR are used to confirm the quinoline backbone (δ 8.1–8.5 ppm for H-5 and H-8) and indole substituents (δ 6.9–7.4 ppm for aromatic protons) .
- IR : Stretching frequencies at ~1680 cm (C=O of carboxylic acid) and ~3400 cm (O-H of hydroxy group) validate functional groups .
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., m/z 376.12 for CHNO) and fragmentation patterns .
Q. What in vitro bioassays are suitable for preliminary evaluation of its antibacterial activity?
- Methodological Answer :
- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
- Time-Kill Kinetics : Assess bactericidal effects at 2× MIC over 24 hours .
- Reference Compounds : Compare with fluoroquinolones like ciprofloxacin for potency benchmarking .
Advanced Research Questions
Q. How can structural modifications at the 2- and 7-positions enhance bioactivity or address resistance mechanisms?
- Methodological Answer :
- 2-Position : Introduce electron-withdrawing groups (e.g., -CF) to improve DNA gyrase binding. Replace indole with triazolyl groups to reduce efflux pump recognition .
- 7-Position : Fluorination or cyclopropyl substitution enhances penetration into bacterial membranes (see EP0153163 derivatives for analogues) .
- SAR Studies : Use molecular docking (e.g., AutoDock Vina) to predict interactions with E. coli gyrase B (PDB: 1KZN) .
Q. What experimental strategies resolve contradictions in reported antibacterial efficacy across studies?
- Methodological Answer :
- Standardize Assays : Control variables like bacterial growth phase, inoculum size, and media composition (e.g., cation-adjusted Mueller-Hinton broth) .
- Synergy Testing : Evaluate combination effects with β-lactams or aminoglycosides to identify potentiating interactions .
- Resistance Profiling : Sequence gyrA and parC genes in non-responsive strains to identify mutations .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to optimize logP (target 1–3) and reduce CYP3A4 inhibition .
- Solubility Enhancement : Introduce polar groups (e.g., -SOH) at the 3-carboxylic acid position while maintaining antibacterial activity .
- Metabolic Stability : Simulate Phase I metabolism (e.g., CYP450-mediated oxidation) using StarDrop or MetaSite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
